molecular formula C6H6ClNO B1601515 2-Chloro-5-methylpyridine 1-oxide CAS No. 20173-49-3

2-Chloro-5-methylpyridine 1-oxide

Cat. No. B1601515
CAS RN: 20173-49-3
M. Wt: 143.57 g/mol
InChI Key: NYFBABAQZJZFED-UHFFFAOYSA-N
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Description

“2-Chloro-5-methylpyridine 1-oxide” is a chemical compound with the CAS Number: 20173-49-3 . It has a molecular weight of 143.57 and its IUPAC name is 2-chloro-5-methylpyridine 1-oxide . It is stored at room temperature in an inert atmosphere . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 2-Chloro-5-methylpyridine has been reported in many methods . One novel process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene . This process occurs at temperatures between -30 DEG C and +50 DEG C . The intermediate formed in this process is then reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methylpyridine 1-oxide is C6H6ClNO . Its average mass is 143.571 Da and its monoisotopic mass is 143.013794 Da .


Chemical Reactions Analysis

2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides . It is used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

2-Chloro-5-methylpyridine 1-oxide is a solid at room temperature . It has a molecular weight of 143.57 .

Scientific Research Applications

Application 1: Pesticide Intermediate

  • Summary of Application : 2-Chloro-5-methylpyridine is used as an intermediate in the production of pesticides .

Application 2: Synthesis of 2-Chloro-5-methylpyridine

  • Summary of Application : 2-Chloro-5-methylpyridine can be synthesized from 3-methylpyridine-1-oxide and phosgene (COCl2) .
  • Methods of Application/Experimental Procedures : In a first step, the 3-methylpyridine-1-oxide is reacted with trimethylamine and then with phosgene, if appropriate in the presence of a diluent, at temperatures between -30 DEG C and +50 DEG C . The novel intermediate trimethyl (5-methylpyridin-2-yl)ammonium chloride which is formed in this process is isolated as a crude intermediate or, if desired, further purified, and, in a second step, this intermediate is reacted with phosgene at temperatures between 50 DEG C and 150 DEG C .
  • Results/Outcomes : The result of this process is the production of 2-Chloro-5-methylpyridine, which is known as an intermediate for pharmaceuticals and insecticides .

Application 3: Synthesis of 2-Chloro-5-trichloromethylpyridine

  • Summary of Application : 2-Chloro-5-methylpyridine can be further chlorinated to form 2-Chloro-5-trichloromethylpyridine . This chemical intermediate is useful in the synthesis of certain herbicidal compounds .
  • Methods of Application/Experimental Procedures : The solution of 2-Chloro-5-methylpyridine obtained from previous synthesis can be used directly for further chlorination with, for example, chlorine gas in the presence of a free radical initiator .
  • Results/Outcomes : The result of this process is the production of 2-Chloro-5-trichloromethylpyridine, which is useful in the synthesis of certain herbicidal compounds .

Application 4: Synthesis of 2-Methylthio-5-pyridinemethylene Amine

  • Summary of Application : 2-Chloro-5-methylpyridine may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
  • Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 2-methylthio-5-pyridinemethylene amine .

Application 5: Synthesis of 5-Methyl-2,2’-bipyridine

  • Summary of Application : 2-Chloro-5-methylpyridine can be used in the synthesis of 5-methyl-2,2’-bipyridine .
  • Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 5-methyl-2,2’-bipyridine .

Application 6: Synthesis of 1-(5’-Methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole

  • Summary of Application : 2-Chloro-5-methylpyridine can be used in the synthesis of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .
  • Results/Outcomes : The outcome of using 2-Chloro-5-methylpyridine in this synthesis is the production of 1-(5’-methyl-2,2’-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

2-Chloro-5-methylpyridine is known as an intermediate for pharmaceuticals and insecticides . It may be used in the synthesis of various compounds , indicating potential future directions in these areas.

properties

IUPAC Name

2-chloro-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFBABAQZJZFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540606
Record name 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylpyridine 1-oxide

CAS RN

20173-49-3
Record name Pyridine, 2-chloro-5-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20173-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methylpyridine 1-oxide
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-methylpyridine (10 mL) in 155 mL of glacial acetic acid was added 19 mL of 30% aqueous hydrogen peroxide. The mixture was stirred at 80° C. for 8 hours. The mixture was diluted with 100 mL of water and then concentrated in a vacuum. The residue was made strongly alkaline with anhydrous sodium carbonate and shaken with 200 mL of chloroform. The solids were removed via filtration, and the filtrate was dried over sodium sulfate, filtered and concentrated to give 10.8 g of the 2-chloro-5-methylpyridine-N-oxide (82%). Mass Spec. M+H=144.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a mixture of 2-chloro-5-methylpyridine (27.4 g, 215 mmol), urea hydrogen peroxide addition compound (42.5 g, 452 mmol), dichloromethane (250 ml) was added dropwise anhydrous trifluoroacetic acid (60.7 ml and 430 mmol) at 0° C., and the reaction mixture was stirred at 0° C. for 1 hour. Then, after stirring for 45 minutes while elevating the reaction temperature to room temperature, an aqueous solution (450 ml) of sodium hydrosulfite (45 g) was added, and the reaction mixture was stirred for 15 minutes. 0.5N hydrochloric acid (400 ml) was added and the mixture was extracted with dichloromethane (400 ml), and after washed with sodium bicarbonate solution, the mixture was dried over magnesium sulfate and the solvent was evaporated, thereby yielding the title compound (22.5 g, 157 mmol, 73%) as a beige solid.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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